molecular formula C22H21BrN6O3S B2965209 1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE CAS No. 895649-07-7

1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE

Cat. No.: B2965209
CAS No.: 895649-07-7
M. Wt: 529.41
InChI Key: ALPBOUKITXBOCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,3]triazolo[1,5-a]quinazolin core modified with a 4-bromobenzenesulfonyl group at position 3 and a pyrrolidin-2-one moiety connected via a 3-aminopropyl linker (InChI Key: ALPBOUKITXBOCV-UHFFFAOYSA-N ).

Properties

IUPAC Name

1-[3-[[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN6O3S/c23-15-8-10-16(11-9-15)33(31,32)22-21-25-20(24-12-4-14-28-13-3-7-19(28)30)17-5-1-2-6-18(17)29(21)27-26-22/h1-2,5-6,8-11H,3-4,7,12-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPBOUKITXBOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazoloquinazoline core, followed by the introduction of the bromobenzenesulfonyl group and the pyrrolidin-2-one moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromobenzenesulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-{[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PROPYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The triazoloquinazoline moiety is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinazolin Derivatives with Anti-Inflammatory Activity

  • 5-[2-(4-Bromo-phenyl)-vinyl-3-piperazin-1-yl-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K13) :
    • Structure : Lacks the pyrrolidin-2-one group but includes a piperazine ring and bromophenylvinyl substituent.
    • Activity : Exhibits anti-inflammatory properties, supported by IR and NMR data (NH bending at 1593.79 cm⁻¹, aromatic protons at δ 7.9–6.7 ppm) .
    • Key Difference : The absence of pyrrolidin-2-one may reduce conformational flexibility compared to the target compound.

Pyrrolidin-2-one-Containing Derivatives with Adrenergic Activity

  • 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7): Structure: Shares the pyrrolidin-2-one-propyl linker but replaces the triazoloquinazolin core with a piperazine-chlorophenyl group. Activity: Binds alpha1-adrenoceptors (pKi = 7.13) and demonstrates antiarrhythmic effects (ED50 = 1.0 mg/kg) . Key Difference: The triazoloquinazolin-sulfonyl group in the target compound may confer distinct binding interactions compared to arylpiperazine derivatives.

Sulfonyl-Modified Triazoloquinazolin Analogs

  • 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Structure: Features a benzenesulfonyl group and ethoxyphenylamine substituent but lacks the pyrrolidin-2-one-propyl chain. Activity: No direct data, but sulfonyl groups in similar compounds enhance solubility and receptor affinity . Key Difference: The bromine atom in the target compound’s sulfonyl group may increase lipophilicity (XlogP = 3.2 vs. ~2.5 for non-brominated analogs) .

Neuroprotective Triazoloquinazolin Derivatives

  • CN007 : A neuroprotective agent with a triazole-pyrimidine core linked to pyrrolidin-2-one.
    • Structure : Shares the pyrrolidin-2-one motif but integrates a morpholine-pyrimidine system instead of triazoloquinazolin.
    • Activity : Protects against paclitaxel-induced neuropathy via microtubule stabilization .
    • Key Difference : The triazoloquinazolin-sulfonyl group in the target compound may offer unique microtubule-binding interactions.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Physicochemical Properties
Target Compound Triazoloquinazolin 4-Bromobenzenesulfonyl, pyrrolidin-2-one Not reported (potential GPCR) XlogP = 3.2; MW = 529.42 g/mol
K13 Triazoloquinazolin 4-Bromophenylvinyl, piperazine Anti-inflammatory MW = 463 g/mol
Compound 7 Arylpiperazine 2-Chlorophenyl, pyrrolidin-2-one Alpha1-adrenergic antagonist pKi = 7.13; ED50 = 1.0 mg/kg
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl) Triazoloquinazolin Benzenesulfonyl, 4-ethoxyphenylamine Not reported MW = 460.52 g/mol
CN007 Pyrimidine-triazole Morpholine, pyrrolidin-2-one Neuroprotective MW = 648.15 g/mol

Biological Activity

The compound 1-(3-{[3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl) pyrrolidin-2-one is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Triazole Ring : Utilizing click chemistry methods to construct the triazole moiety.
  • Sulfonylation : Introducing the bromobenzenesulfonyl group to enhance solubility and biological activity.
  • Pyrrolidine Formation : Cyclization to form the pyrrolidine structure, which is crucial for biological interaction.

Anticancer Properties

Recent studies have evaluated the anticancer properties of related compounds featuring triazole and quinazoline structures. For instance, compounds with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines including:

  • MCF-7 (breast carcinoma)
  • SW480 (colon carcinoma)
  • A549 (lung carcinoma)

These studies often employ assays such as MTT and flow cytometry to assess cell viability and apoptosis induction. The mechanism of action typically involves cell cycle arrest at the G2/M phase and activation of apoptotic pathways .

Antimicrobial Activity

Compounds featuring similar structural motifs have also been investigated for their antimicrobial properties. Notably, derivatives containing sulfonamide groups have exhibited activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes interference with bacterial protein synthesis and disruption of cell wall integrity .

Case Study 1: Anticancer Activity Assessment

In a study published in 2014, a series of triazole-based compounds were synthesized and evaluated for their anticancer activities. Among these, a compound structurally related to our target compound demonstrated IC50 values in the low micromolar range against MCF-7 cells. Further mechanistic studies indicated that these compounds induce apoptosis through mitochondrial pathway activation .

Case Study 2: Antimicrobial Efficacy

Another study focused on sulfonamide derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of a sulfonyl group significantly enhances antibacterial activity, likely due to improved interaction with bacterial enzymes .

Data Summary

Activity Type Tested Cell Lines/Organisms IC50 Values (µM) Mechanism of Action
AnticancerMCF-7, SW480, A5495 - 15G2/M arrest, apoptosis
AntimicrobialS. aureus, E. coli10 - 30Inhibition of protein synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.